molecular formula C24H27N5OS B2829375 N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide CAS No. 1029733-68-3

N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

Cat. No. B2829375
M. Wt: 433.57
InChI Key: DBFLDIUYWZHCDM-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with an isopropyl group, a tert-butyl group, and a 5-methyl-1,2,4-oxadiazol-3-yl group.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, the synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The tert-butyl group could potentially be introduced through a reaction with tert-butyl alcohol under acidic conditions.



Molecular Structure Analysis

The benzimidazole core of the molecule is planar due to the conjugation of the pi electrons in the ring. The isopropyl and tert-butyl groups are likely to add steric bulk to the molecule, which could influence its reactivity and interactions with other molecules.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to predict its reactivity. However, benzimidazoles are generally stable compounds. The presence of the tert-butyl group might make the compound more resistant to oxidation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzimidazoles have high thermal stability and good resistance to oxidation.


Scientific Research Applications

NMR Study and Chemical Synthesis

  • NMR Characterization : A study on a similar oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques for structure determination. The research highlighted the importance of NMR in understanding the molecular structure of such complex compounds (Li Ying-jun, 2012).
  • Synthesis of Derivatives : Research on the synthesis of 2-mercaptobenzimidazole derivatives, which are structurally related, underscores the relevance of chemical synthesis methods in developing such compounds for various applications (Poonam Devi et al., 2022).

Molecular Interactions and Crystallography

  • Hydrogen-bonding Patterns : A study on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related structurally, showed how hydrogen bonding patterns impact molecular interactions, critical for understanding the behavior of such compounds in various environments (Gerson López et al., 2010).

Medicinal Chemistry and Pharmacology

  • Histamine Receptor Ligands : Research on 2-aminopyrimidines as ligands for the histamine H4 receptor, with a similar structural motif, emphasizes the potential of these compounds in medicinal chemistry, particularly for anti-inflammatory and antinociceptive applications (R. Altenbach et al., 2008).
  • Antioxidant Applications : Benzimidazole derivatives have been evaluated as antioxidants for base oil, indicating potential applications of similar compounds in industrial and pharmaceutical contexts (J. Basta et al., 2017).

Antiviral and Antimicrobial Activities

  • Antiviral Properties : A study on 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides revealed significant antiviral activities against influenza, highlighting the potential of similar compounds in antiviral research (H. Kai et al., 2001).

Chemical Reactions and Synthesis Techniques

  • Multi-Component Synthesis : Research on isoxazolylamino-2-(aryl)acetamides, synthesized via a one-pot multicomponent reaction, showcases advanced synthesis techniques relevant for creating complex molecules like N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide (M. Loubidi et al., 2020).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as exploring its potential applications in fields such as medicinal chemistry.


Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-19-7-9-20(10-8-19)17-27-22(30)18-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12H,13-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFLDIUYWZHCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

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